(4-Phenylcyclohexyl) acetate (4-Phenylcyclohexyl) acetate
Brand Name: Vulcanchem
CAS No.: 5445-95-4
VCID: VC14431465
InChI: InChI=1S/C14H18O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
SMILES:
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

(4-Phenylcyclohexyl) acetate

CAS No.: 5445-95-4

Cat. No.: VC14431465

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

(4-Phenylcyclohexyl) acetate - 5445-95-4

Specification

CAS No. 5445-95-4
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name (4-phenylcyclohexyl) acetate
Standard InChI InChI=1S/C14H18O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
Standard InChI Key BPTLOURWNCPYTR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CCC(CC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(4-Phenylcyclohexyl) acetate (CAS: 5445-95-4) is defined by the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol . Its IUPAC name, (4-phenylcyclohexyl) acetate, reflects the esterification of 4-phenylcyclohexanol with acetic acid. The compound’s structure comprises a cyclohexane ring substituted at the 4-position with a phenyl group, followed by acetylation of the hydroxyl group (Figure 1).

Table 1: Key Identifiers of (4-Phenylcyclohexyl) Acetate

PropertyValueSource
CAS Registry Number5445-95-4
IUPAC Name(4-phenylcyclohexyl) acetate
SMILESCC(=O)OC1CCC(CC1)C2=CC=CC=C2
InChIKeyBPTLOURWNCPYTR-UHFFFAOYSA-N
Molecular FormulaC₁₄H₁₈O₂

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as ethyl 2-(4-phenylcyclohexyl)acetate (CAS: 411238-92-1), reveal that substituent orientation significantly influences physicochemical behavior . For instance, the axial-equatorial equilibrium of the acetate group may affect solubility and reactivity .

Physicochemical Properties

PropertyEstimated ValueBasis
Density1.01–1.03 g/cm³Ethyl analogue data
Boiling Point330–340°CStructural similarity
logP3.8–4.2Computational modeling

Spectroscopic Characteristics

The compound’s infrared (IR) spectrum would display characteristic ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and aromatic C–H vibrations near 3050 cm⁻¹. Mass spectrometry under electron ionization conditions would yield a molecular ion peak at m/z 218, with fragmentation patterns indicative of cyclohexyl and phenyl group loss .

Synthesis and Industrial Production

Conventional Esterification Routes

The synthesis of (4-phenylcyclohexyl) acetate typically involves the acetylation of 4-phenylcyclohexanol. A method adapted from US Patent 3,145,229 utilizes acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid):

4-Phenylcyclohexanol + Acetic AnhydrideH+(4-Phenylcyclohexyl) Acetate + Acetic Acid\text{4-Phenylcyclohexanol + Acetic Anhydride} \xrightarrow{\text{H}^+} \text{(4-Phenylcyclohexyl) Acetate + Acetic Acid}

Reaction conditions (e.g., 60–80°C for 4–6 hours) ensure high yields, with purification via vacuum distillation or recrystallization .

Alternative Approaches

Recent advancements propose enzymatic esterification using lipases under mild conditions, reducing energy consumption and byproduct formation. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl acetate with 4-phenylcyclohexanol in non-aqueous media . This method achieves >90% conversion at 40°C, highlighting its industrial viability .

Pharmacological Significance and Biological Interactions

Metabolic Pathways and Toxicity

Esterases in human plasma likely hydrolyze (4-phenylcyclohexyl) acetate to 4-phenylcyclohexanol and acetic acid. Chronic exposure risks mirror those of cyclohexanol derivatives, including central nervous system depression and respiratory irritation . Acute toxicity (LD₅₀) remains uncharacterized, necessitating caution in handling .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing NMDA receptor antagonists and anti-inflammatory agents. Patent US3145229A underscores its utility in generating substituted phenylcyclohexylamines, which are pharmacophores in anxiolytics and anesthetics.

Material Science

In polymer chemistry, (4-phenylcyclohexyl) acetate acts as a plasticizer, enhancing the flexibility of polyvinyl chloride (PVC) resins. Its aromatic structure improves thermal stability compared to phthalate alternatives .

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